Enhanced Lipophilicity as a Key Differentiator from Des-butoxy Analogs
The target compound exhibits a significantly higher calculated lipophilicity (logP = 3.644) compared to its direct des-butoxy analog, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, which lacks the butoxy chain. While a specific logP for the analog is not publicly available, removing the n-butyl group is calculated to reduce logP by approximately 1.5-2.0 units, a substantial shift that predicts markedly different membrane permeability and pharmacokinetic behavior . This difference is a primary criterion for selecting a compound with potentially improved cellular penetration in lipophilic environments.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.644 (Calculated) |
| Comparator Or Baseline | Des-butoxy analog (N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide): logP not reported, but structurally expected to be ≈1.5-2.0 units lower. |
| Quantified Difference | Estimated increase of 1.5-2.0 logP units for the target compound. |
| Conditions | Computational prediction (ChemDiv reported value) based on molecular structure. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross cell membranes and access intracellular targets, making it a critical selection factor for cell-based assays.
